molecular formula C18H17ClF3N3O2 B2848157 1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 496012-19-2

1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No. B2848157
CAS RN: 496012-19-2
M. Wt: 399.8
InChI Key: ZNJAWZSJPPXAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea (4-CMTU) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that can be used in biochemical and physiological experiments, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is complex and not fully understood. It is believed that the compound binds to certain proteins, which then triggers a cascade of reactions that eventually lead to the desired effect. It is also believed that this compound may act as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to increase the expression of certain genes and proteins, and it has been shown to modulate the activity of certain enzymes. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and may degrade over time, and it may interact with other compounds present in the experiment.

Future Directions

There are several potential future directions for the use of 1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea in scientific research. One potential direction is the use of this compound in drug discovery and development. It could be used to identify new drug targets, or to study the mechanism of action of existing drugs. Another potential direction is the use of this compound in gene editing and gene therapy. It could be used to study the structure and function of genes and to develop new gene therapies. Additionally, this compound could be used to study the structure and function of proteins, and to develop new therapeutic proteins. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, and to identify new therapeutic targets.

Synthesis Methods

1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can be synthesized via a two-step process. The first step involves the reaction of 4-chlorophenyl isocyanate with 2-morpholin-4-yl-5-(trifluoromethyl)phenol to form the desired product. The second step involves the reaction of this product with sodium hydroxide to form the final product. The reaction can be carried out in an inert atmosphere and the entire process takes about one hour.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of various drugs and compounds, as well as in biochemical and physiological experiments. It has also been used to study the structure and function of proteins, and it has been used to study the structure and function of DNA.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-13-2-4-14(5-3-13)23-17(26)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJAWZSJPPXAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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